Acetic acid; ethyl 1-carbamimidoylpiperidine-4-carboxylate
Overview
Description
Acetic acid; ethyl 1-carbamimidoylpiperidine-4-carboxylate is a chemical compound with the molecular formula C₁₁H₂₁N₃O₄ . It consists of an acetic acid moiety (a carboxylic acid) linked to an ethyl carbamimidoylpiperidine group. The carbamimidoyl functional group contains a nitrogen atom with a double bond to a carbon atom, imparting unique reactivity to the compound .
Synthesis Analysis
The synthesis of this compound involves the condensation of cyanoacetic acid hydrazide (also known as cyanoacetohydrazide ) with an appropriate reactant. Cyanoacetic acid hydrazide serves as a versatile intermediate for constructing various heterocyclic compounds. It can act as both an N-nucleophile and a C-nucleophile, allowing for diverse reactions. Researchers have explored its use in the synthesis of heterocycles, including thiadiazoles, oxadiazoles, and fused heterocycles .
Molecular Structure Analysis
- Ethyl Carbamimidoylpiperidine : This group contains a piperidine ring (a six-membered nitrogen-containing ring) with an ethyl carbamimidoyl substituent. The carbamimidoyl group has a nitrogen-carbon double bond and exhibits unique properties .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including cyclocondensation and cyclization. Its reactivity arises from the presence of both acidic and nucleophilic sites. Researchers have explored its use in constructing heterocyclic rings, which are essential in drug development .
Scientific Research Applications
Catalysis and Chemical Reactions:
- Acetic acid has been studied for its kinetic behavior in carboxylic acid hydrogenation over platinum supported on various oxide supports, revealing distinct product selectivity and reaction rates dependent on the oxide support and reaction conditions (Rachmady & Vannice, 2000).
- In a study exploring the conversion of biorefinery sidestreams, acetic acid was electrolyzed in a membrane system, leading to the production of clean acid concentrates. This process was part of a pipeline to upgrade short-chain carboxylates to esters (Andersen et al., 2014).
- The steam reforming of acetic acid has been investigated for hydrogen generation from bio-oil, with various catalysts and reactors developed for this purpose (Zhang et al., 2018).
Synthesis of Chemical Compounds:
- Acetic acid has been utilized in the synthesis of microamounts of ketones from carboxylic acids, demonstrating its utility in chemical synthesis processes (Look, 1981).
- A novel synthesis method using acetic acid for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products was developed, highlighting the role of acetic acid in preparing N-fused heterocycle products (Ghaedi et al., 2015).
Chemical Reactions and Materials Science:
- Research has been conducted on the proton transfer and esterification reactions in acidic ionic liquids containing acetate, with implications for various industrial applications such as CO2 absorption and chemical separations (Tran et al., 2017).
- The synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate from acetic acid was characterized, showcasing the potential of acetic acid in the synthesis of structurally complex molecules (Sapnakumari et al., 2014).
properties
IUPAC Name |
acetic acid;ethyl 1-carbamimidoylpiperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2.C2H4O2/c1-2-14-8(13)7-3-5-12(6-4-7)9(10)11;1-2(3)4/h7H,2-6H2,1H3,(H3,10,11);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNECNVHKRNKUKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=N)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate | |
CAS RN |
1208081-80-4 | |
Record name | 4-Piperidinecarboxylic acid, 1-(aminoiminomethyl)-, ethyl ester, acetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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